molecular formula C7H5ClN4S B13691689 2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13691689
M. Wt: 212.66 g/mol
InChI Key: AVQPWHAOFDHRPS-UHFFFAOYSA-N
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Description

2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole is a high-purity chemical reagent designed for medicinal chemistry and pharmaceutical research. This compound features the privileged 1,3,4-thiadiazole scaffold, a nitrogen-sulfur heterocycle renowned for its broad spectrum of pharmacological activities and significant role in drug discovery . The 2-amino group on the thiadiazole ring is a highly reactive site, making this molecule an excellent intermediate for the synthesis of diverse derivatives and a potential scaffold for developing promising new therapeutic agents . The incorporation of the 5-chloro-3-pyridyl moiety may influence the compound's electronic properties and lipophilicity, which can be critical for enhancing bioavailability and target binding . Researchers value the 1,3,4-thiadiazole core for its strong aromaticity, in vivo stability, and low toxicity in higher vertebrates . Its derivatives are known to exhibit good cell permeability, partly due to their potential to form mesoionic systems that allow them to cross cellular membranes and interact strongly with biomolecules like proteins and DNA . This scaffold is a recognized bioisostere for pyridazine and pyrimidine rings, a strategy often used to improve the pharmacokinetic and pharmacodynamic profiles of lead compounds . While specific biological data for this particular derivative requires further investigation, compounds based on the 2-amino-1,3,4-thiadiazole structure have demonstrated extensive research applications. These include serving as lead structures for antimicrobial agents against drug-resistant bacteria and fungi , as well as exhibiting anticonvulsant activity potentially mediated through the GABAergic system . This product is intended for research and development purposes only.

Properties

Molecular Formula

C7H5ClN4S

Molecular Weight

212.66 g/mol

IUPAC Name

5-(5-chloropyridin-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H5ClN4S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12)

InChI Key

AVQPWHAOFDHRPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Solid-Phase Grinding Method Using Phosphorus Pentachloride

One efficient and high-yield method involves the solid-phase reaction of thiosemicarbazide with the corresponding carboxylic acid derivative (in this case, 5-chloro-3-pyridinecarboxylic acid) and phosphorus pentachloride as a cyclizing agent.

Procedure:

  • In a dry reaction vessel, add A mol of thiosemicarbazide, B mol of 5-chloro-3-pyridinecarboxylic acid, and C mol of phosphorus pentachloride.
  • Grind the mixture evenly at room temperature until the reaction is complete.
  • Allow the mixture to stand to obtain a crude product.
  • Add an alkaline solution to the crude product until the pH reaches 8.0–8.2.
  • Filter the mixture, dry the filter cake, and recrystallize to obtain the pure 2-amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole.

Key parameters:

Reagent Ratio (A:B:C) Reaction Temperature pH for Neutralization Yield (%)
1 : 1–1.2 : 1–1.2 Room temperature 8.0–8.2 >91%

This method is characterized by mild reaction conditions, short reaction time, low toxicity of reagents, simple post-treatment, and high yield (above 91%).

Use of Phosphorus Oxychloride as Cyclizing Agent

A closely related method uses phosphorus oxychloride instead of phosphorus pentachloride, with similar stoichiometric ratios and reaction conditions:

  • Mix thiosemicarbazide, aromatic acid (5-chloro-3-pyridinecarboxylic acid), and phosphorus oxychloride in a dry vessel.
  • Grind at room temperature until the reaction is complete.
  • Neutralize with alkaline solution to pH 8–8.2.
  • Filter, dry, and recrystallize the product.

This method also achieves high yields (up to 94%) and benefits from simple equipment requirements and mild conditions.

Cyclization via Thiosemicarbazide and Aromatic Acid Derivatives in Solution

An alternative approach involves solution-phase synthesis where thiosemicarbazide reacts with aromatic aldehydes or acids to form thiadiazole rings through intermediate hydrazine or thiosemicarbazone derivatives.

General steps:

  • Prepare thiosemicarbazone intermediates by refluxing thiosemicarbazide with aromatic aldehydes.
  • Cyclize these intermediates using oxidative agents such as iodine and potassium carbonate in solvents like 1,4-dioxane.
  • Isolate 2-hydrazino-1,3,4-thiadiazoles.
  • React these intermediates with substituted benzaldehydes under reflux in acetic acid to form Schiff base analogues.
  • Purify by recrystallization.

This method allows structural variation and derivatization but is more complex than the solid-phase grinding approach.

Comparative Analysis of Preparation Methods

Method Reagents Reaction Type Conditions Yield (%) Advantages Disadvantages
Solid-phase grinding with PCl5 Thiosemicarbazide, carboxylic acid, PCl5 Solid-phase cyclization Room temperature, grinding >91 Simple, mild, fast, high yield Requires dry conditions
Solid-phase with POCl3 Thiosemicarbazide, aromatic acid, POCl3 Solid-phase cyclization Room temperature, grinding >94 Mild, efficient, economical Similar to PCl5 method
Solution-phase oxidative cyclization Thiosemicarbazide derivatives, I2, K2CO3 Oxidative cyclization Reflux in 1,4-dioxane Moderate Allows structural diversity More steps, longer time
Reaction with CS2 and Na2CO3 Thiosemicarbazide, CS2, Na2CO3 Thiadiazole thiol formation Reflux in ethanol Moderate Useful for thiol derivatives Not direct for target compound

Research Outcomes and Characterization

  • The solid-phase grinding methods yield products with high purity confirmed by recrystallization.
  • Characterization techniques include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and melting point determination.
  • Yields above 90% are consistently reported, indicating high efficiency.
  • The mild reaction conditions reduce the formation of side products and simplify purification.
  • The use of phosphorus pentachloride or phosphorus oxychloride as cyclizing agents is preferred due to their low toxicity and cost-effectiveness.

Summary Table of Key Parameters for Preparation of 2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole

Parameter Value/Condition
Starting materials Thiosemicarbazide, 5-chloro-3-pyridinecarboxylic acid
Cyclizing agents Phosphorus pentachloride or phosphorus oxychloride
Reaction medium Solid-phase (grinding) or dry vessel
Temperature Room temperature
Reaction time Short (minutes to a few hours)
Neutralization pH 8.0–8.2
Purification Filtration, drying, recrystallization
Typical yield 91–94%
Characterization methods IR, NMR, melting point

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes. In medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological pathways involved in disease progression.

Comparison with Similar Compounds

Key Observations :

  • The chloro-pyridyl group in the target compound combines electron-withdrawing (Cl) and aromatic heterocyclic (pyridine) effects, which may enhance binding to biological targets compared to purely aromatic or alkyl substituents.
  • Substituents like –OH (TS) or sulfonic acid (TSF) enable hydrogen bonding and aggregation, critical for fluorescence properties .

Fluorescence Properties

Fluorescence behavior in 1,3,4-thiadiazoles is highly substituent-dependent. Selected findings:

Compound Fluorescence Characteristics Mechanism
TB Weak fluorescence due to limited conjugation and absence of polar groups . Minimal charge transfer or aggregation.
TS Dual fluorescence emission (400–450 nm and 500–550 nm) in butan-1-ol; pH-sensitive . Aggregation-induced emission; charge transfer between –OH and thiadiazole .
TSF Broadened emission spectra due to sulfonic acid group; enhanced Stokes shift . Solvent polarity and sulfonic group stabilize excited states.
Target Compound Predicted redshifted emission due to chloro-pyridyl’s electron-withdrawing nature. Likely involves intramolecular charge transfer (Cl → pyridyl N).

Research Insights :

Antimicrobial Activity

Analogues with aromatic/heterocyclic substituents show superior antimicrobial activity:

Compound Substituent Activity Against Gram-Negative Bacteria (E. coli, P. aeruginosa) Key Reference
Schiff bases of 2-amino-5-benzyl-1,3,4-thiadiazole Benzyl derivatives MIC: 8–32 µg/mL (comparable to ciprofloxacin) .
TS and TSF Hydroxyphenyl/sulfonyl Moderate antifungal activity; dual fluorescence correlates with bioactivity .
Target Compound Chloro-pyridyl Predicted enhanced activity due to Cl (membrane permeability) and pyridyl (target binding).

Spectral and Computational Analysis

Substituents influence spectral properties and conformational stability:

Compound Key Spectral Findings (IR/NMR) Computational Insights (DFT)
AET N–H stretching at 3350 cm⁻¹; ethyl group signals in ¹H NMR . Low energy barrier for ethyl rotation; planar thiadiazole core .
2-Amino-5-(ethylthio)-1,3,4-thiadiazole S–C stretching at 690 cm⁻¹; thiyl group deshields adjacent protons . Increased dipole moment due to S–C bond polarity .
Target Compound Expected IR: C–Cl stretch ~550 cm⁻¹; pyridyl protons at 7.5–8.5 ppm. Predicted stabilized LUMO due to electron-withdrawing Cl.

Biological Activity

2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth examination of its biological properties, including antitumor effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring with an amino group at the 2-position and a 5-chloro-3-pyridyl substituent at the 5-position. This unique structure contributes to its reactivity and biological activity. The presence of both nitrogen and sulfur atoms enhances its chemical properties, making it a valuable scaffold for drug development.

Antitumor Activity

Cytotoxic Effects
Research indicates that 2-amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole exhibits significant cytotoxicity against various cancer cell lines. Notably, it has been shown to enhance cytotoxicity against:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

The compound's mechanism of action appears to involve interference with cellular processes by interacting with specific biological targets. For instance, studies have demonstrated that it can lead to cell cycle arrest in the G2/M phase in MCF-7 cells, with an IC50 value reported at approximately 0.28μg/mL0.28\,\mu g/mL .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-70.28G2/M phase arrest
HepG2Not specifiedInterference with cellular processes

The biological activity of 2-amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole is attributed to its ability to bind to specific enzymes or receptors within cancer cells. The introduction of lipophilic groups through structural modifications has been shown to enhance its cellular uptake and bioavailability. Interaction studies reveal that modifications can significantly impact its pharmacological profile .

Case Studies

A study focusing on derivatives of thiadiazoles highlighted the promising anticancer properties of compounds similar to 2-amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole. For example:

  • Compound II : A derivative displayed potent growth inhibitory activity against MCF-7 cells.
  • Compound III : Inhibited the survival of HL-60 cells with an IC50 value of 9.6μM9.6\,\mu M and down-regulated MMP2 and VEGFA expression levels .

These findings underscore the potential of thiadiazole derivatives as effective anticancer agents.

Broader Biological Activities

Beyond antitumor effects, compounds containing the thiadiazole moiety have been studied for various biological activities including:

  • Antimicrobial
  • Antiviral
  • Analgesic
  • Anti-inflammatory

The versatility of the thiadiazole framework allows for the development of compounds targeting multiple pathways in disease mechanisms .

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